![molecular formula C12H12N4O B2647484 N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2411200-99-0](/img/structure/B2647484.png)

N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

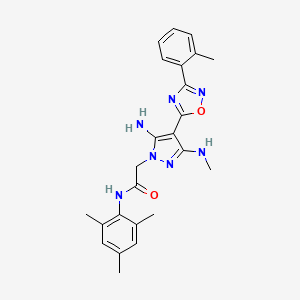

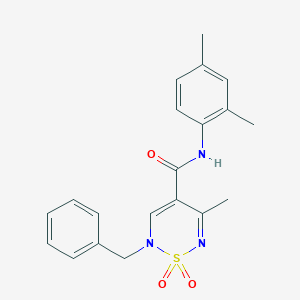

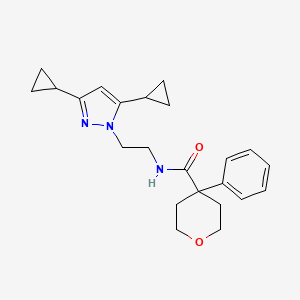

“N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a novel 1,2,4-triazole derivative . It is part of a class of compounds that have been synthesized and evaluated for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroroscopy and Elemental analysis .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1 H -1,2,4-triazole with 2,2,2-trifluoro- N - (4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1655–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit optimal oxygen balance with the oxidizer excess coefficients α = 0.42–0.71 .Physical And Chemical Properties Analysis

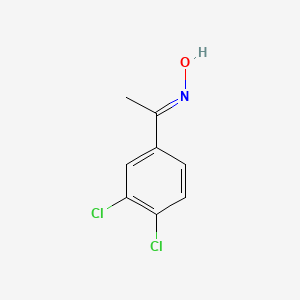

The compounds exhibit acceptable densities of 1.77–1.80 g cm −3 . The yield of one of the compounds, 1-(2,4-dichlorophenyl)-3-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one (7b), was 52% with a melting point of 121 (e.g., 1st) prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize orMechanism of Action

The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotxic activity lower than 12 μM against Hela cell line . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

properties

IUPAC Name |

N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFNAKMHDDRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)

![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)

![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)

![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)